(1R,2R)-2-aminocyclopentanecarboxylic acid

HIV Protease Inhibitor Peptidomimetic Structure-Activity Relationship

Procuring incorrect stereoisomers of 2-aminocyclopentanecarboxylic acid compromises peptide foldamer conformation and biological activity. (1R,2R)-2-Aminocyclopentanecarboxylic acid (CAS 136315-77-0) provides the exact trans-(1R,2R) stereochemistry required for reproducible 12-helix formation and sub-nanomolar HIV-1 protease inhibition (Ki = 0.8 nM vs 12 nM for cis). • Guaranteed >99% enantiomeric excess ensures fidelity in peptidomimetics. • Validated by orthogonal chiral methods (19F NMR, kinetic MS, CD). • In stock for rapid global delivery, eliminating workflow interruptions.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS No. 136315-77-0
Cat. No. B166499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-2-aminocyclopentanecarboxylic acid
CAS136315-77-0
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESC1CC(C(C1)N)C(=O)O
InChIInChI=1S/C6H11NO2/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5-/m1/s1
InChIKeyJWYOAMOZLZXDER-RFZPGFLSSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R,2R)-ACPC Procurement & Characterization


(1R,2R)-2-Aminocyclopentanecarboxylic acid (CAS 136315-77-0), also designated as trans-(1R,2R)-ACPC, is a conformationally constrained β-amino acid characterized by a cyclopentane ring with an amino group and a carboxylic acid group [1]. The trans-(1R,2R) stereoisomer is one of four possible diastereomers of 2-aminocyclopentanecarboxylic acid (ACPC) and has been used as a building block for peptide foldamers and as a proline replacement in biologically active peptides [2][3]. Its chiral purity and specific stereochemistry are critical determinants of its performance in downstream applications, including the stabilization of 12-helical secondary structures in β-peptides and the modulation of receptor selectivity in peptidomimetics [4].

Why (1R,2R)-ACPC Cannot Be Substituted


The substitution of (1R,2R)-2-aminocyclopentanecarboxylic acid with its enantiomer (1S,2S)-ACPC or cis-diastereomers (1R,2S and 1S,2R) is not chemically or biologically equivalent due to stereochemistry-dependent conformational and activity profiles [1]. In peptide foldamer applications, oligomers built from trans-(1R,2R)-ACPC adopt a stable 12-helical secondary structure, whereas sequences incorporating cis-ACPC monomers or alternating backbone configurations yield distinctly different helical topologies (e.g., H10/12 helix) that alter molecular recognition and self-assembly properties [2]. In biological systems, the activity of ACPC-containing peptidomimetics is exquisitely sensitive to stereochemistry: analogs containing the (1R,2S)-Ac5c residue are completely inactive at both μ- and δ-opioid receptors, while the (1S,2R) isomer shows μ-receptor activity but no δ-receptor activity, demonstrating that even a single stereocenter inversion abolishes or dramatically alters function [3]. Therefore, procurement of the exact stereoisomer is mandatory for reproducible experimental outcomes.

(1R,2R)-ACPC Comparative Evidence


HIV-1 Protease Inhibitor Binding Affinity

In a head-to-head comparison of HIV-1 protease inhibitors incorporating a hydroxyethylamine dipeptide isostere, the inhibitor containing (1R,2R)-2-aminocyclopentanecarboxylic acid as a proline replacement exhibited a Ki value of 0.8 nM, whereas the inhibitor containing the cis-(1R,2S)-ACPC diastereomer showed a Ki value of 12 nM [1]. The native proline-containing reference compound displayed a Ki value of 2.0 nM. This demonstrates that the trans-(1R,2R) stereoisomer provides superior binding affinity compared to the cis diastereomer and comparable or slightly improved affinity relative to proline in this scaffold.

HIV Protease Inhibitor Peptidomimetic Structure-Activity Relationship

β-Peptide Foldamer Helical Stability

Homooligomers composed of trans-(1R,2R)-2-aminocyclopentanecarboxylic acid adopt a stable 12-helical secondary structure in both organic and aqueous solutions, as confirmed by NMR, ECD, and VCD spectroscopy [1]. In contrast, homooligomers built from cis-ACPC monomers do not form stable 12-helices; heterochiral alternating sequences of cis-ACPC enantiomers instead form an H10/12 helix with distinct hydrogen-bonding patterns and conformational dynamics [2]. The trans-ACPC 12-helix exhibits characteristic NOE cross-peaks including CβH(i)↔NH(i+2) and CαH(i)↔NH(i+2) correlations, whereas the H10/12 helix displays a different NOE pattern with alternating backbone torsion angles.

Peptide Foldamer 12-Helix Secondary Structure

Chiral Purity by NMR Method

A validated NMR-based method using 19F-labeled Mosher's acid derivatives enables quantification of enantiomeric purity for all four ACPC stereoisomers [1]. For Fmoc-protected trans-(1R,2R)-ACPC, the method achieved baseline resolution of the (1R,2R) and (1S,2S) enantiomers with detection limits of <1% for the minor enantiomer. In contrast, chiral HPLC methods for underivatized ACPC often suffer from poor resolution between trans enantiomers (Rs < 1.0 on common chiral stationary phases). The NMR method provides enantiomeric excess (ee) values with a measurement uncertainty of ±0.5% ee, compared to ±2-3% ee for typical chiral HPLC analysis of ACPC without derivatization [2].

Chiral Purity NMR Spectroscopy Quality Control

Chiral Recognition by Mass Spectrometry

Using the kinetic method with trimeric metal-bound complexes, trans-(1R,2R)-2-aminocyclopentanecarboxylic acid and trans-(1S,2S)-ACPC were differentiated with enantioselectivity (Rchiral) values ranging from 1.2 to 2.8 depending on the metal ion (Cu²⁺ vs. Ni²⁺) and chiral reference compound used [1]. The trans-(1R,2R) enantiomer consistently showed stronger complexation with L-amino acid reference compounds compared to D-amino acid references, while the (1S,2S) enantiomer exhibited the opposite preference. This chiral differentiation method provides a complementary analytical approach to chromatographic and NMR methods for confirming stereochemical identity.

Chiral Differentiation Mass Spectrometry Analytical Chemistry

Macrocyclic Peptide Library Conformational Diversity

In a macrocyclic peptide library designed for target screening applications, (1R,2R)-2-aminocyclopentanecarboxylic acid was incorporated alongside (1R,2S)-2-aminocyclopentane carboxylic acid and (1S,2S)-2-aminocyclohexane carboxylic acid to probe the effect of ring size and stereochemistry on library diversity and hit identification [1]. The trans-(1R,2R)-cyclopentane scaffold provides a distinct conformational constraint compared to the cis-(1R,2S) cyclopentane analog (dihedral angle difference of approximately 120° between amino and carboxyl groups) and the six-membered cyclohexane analog (different ring puckering and flexibility). This combinatorial approach enables systematic exploration of conformational space for hit discovery.

Macrocyclic Peptide Cyclic β-Amino Acid Library Screening

Absolute Configuration by Circular Dichroism

Derivatization of (1R,2R)-ACPC and (1S,2S)-ACPC as 6,7-dihydro-5H-dibenz[c,e]azepine (DAZ) amides enables determination of absolute configuration through induced circular dichroism (ICD) of the biphenyl chromophore [1]. The (1R,2R)-ACPC-DAZ derivative exhibits a characteristic negative Cotton effect at 250 nm (Δε ≈ -8 M⁻¹ cm⁻¹) and a positive Cotton effect at 230 nm (Δε ≈ +6 M⁻¹ cm⁻¹), whereas the (1S,2S)-ACPC-DAZ derivative displays the mirror-image ICD spectrum with a positive Cotton effect at 250 nm (Δε ≈ +8 M⁻¹ cm⁻¹) and a negative Cotton effect at 230 nm (Δε ≈ -6 M⁻¹ cm⁻¹). This stereospecific chiroptical signature provides unambiguous identification of the absolute configuration.

Absolute Configuration Circular Dichroism Chirality Assignment

(1R,2R)-ACPC Application Scenarios


HIV-1 Protease Inhibitor Development

For medicinal chemistry programs developing HIV-1 protease inhibitors based on hydroxyethylamine dipeptide isosteres, (1R,2R)-2-aminocyclopentanecarboxylic acid is the preferred proline replacement when sub-nanomolar Ki values are required. The inhibitor containing (1R,2R)-ACPC achieves a Ki of 0.8 nM, representing a 15-fold improvement over the cis-(1R,2S)-ACPC analog (Ki = 12 nM) [1]. Procurement of the correct trans-(1R,2R) stereoisomer is essential, as substitution with the cis diastereomer results in a 15-fold loss of binding affinity that would render the inhibitor unsuitable for further development.

β-Peptide Foldamer Synthesis

For research involving β-peptide foldamers that rely on a predictable 12-helical conformation, trans-(1R,2R)-ACPC is the required monomer [1]. Homooligomers of trans-(1R,2R)-ACPC reliably adopt 12-helical structures in both organic and aqueous media, as confirmed by comprehensive spectroscopic analysis. In contrast, cis-ACPC monomers do not form stable 12-helices; alternating cis-ACPC sequences produce H10/12 helices with fundamentally different hydrogen-bonding networks and recognition surfaces [2]. Applications include the construction of foldamer-based metal-organic frameworks and the design of structured peptidomimetics for inhibiting protein-protein interactions.

Macrocyclic Peptide Library Construction

When constructing diverse macrocyclic peptide libraries for drug discovery screening campaigns, (1R,2R)-ACPC should be included alongside its stereoisomers to maximize conformational coverage. The trans-(1R,2R) scaffold provides a unique backbone geometry (amino-carboxyl dihedral angle of approximately 60°) that is distinct from both the cis-ACPC scaffold (dihedral angle ~180°) and cyclohexane-based analogs [1]. This conformational diversity increases the probability of identifying hits against challenging targets and enables systematic structure-activity relationship studies across stereochemical space.

Chiral Method Development & Quality Control

(1R,2R)-ACPC serves as a valuable reference standard for developing and validating chiral analytical methods for β-amino acids. Its well-characterized behavior in multiple orthogonal analytical techniques—including 19F NMR with Mosher's acid derivatization (ee detection limit <1%), kinetic method mass spectrometry (Rchiral = 1.2-2.8), and induced circular dichroism as DAZ derivatives (characteristic Cotton effects at 230 and 250 nm)—makes it an ideal compound for method calibration and inter-laboratory validation [1][2][3]. Quality control laboratories can leverage these validated methods to verify the stereochemical purity of incoming (1R,2R)-ACPC shipments and to monitor enantiomeric integrity during storage and use.

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